2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Acetamide, 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]- is a chemical compound known for its unique structural properties and significant applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety. The presence of the trifluoromethyl group imparts distinct physicochemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents such as CF3SO2Na under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated phenyl oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Acetamide, 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]- has diverse applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenylacetamide: Shares the trifluoromethyl group but differs in the acetamide structure.
Trifluoromethylpyridines: Contains a trifluoromethyl group attached to a pyridine ring, used in agrochemicals and pharmaceuticals.
Uniqueness
Acetamide, 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]- is unique due to its specific combination of functional groups, which imparts distinct physicochemical properties. This uniqueness makes it valuable in applications requiring specific interactions and stability.
Properties
CAS No. |
5107-81-3 |
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Molecular Formula |
C13H17F3N2O |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H17F3N2O/c1-3-18(4-2)9-12(19)17-11-7-5-6-10(8-11)13(14,15)16/h5-8H,3-4,9H2,1-2H3,(H,17,19) |
InChI Key |
JKSSCVRQSVZARB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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